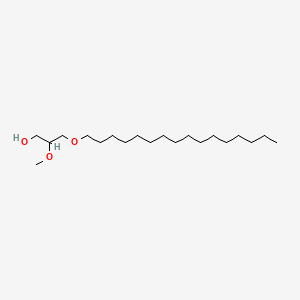

1-O-Hexadecyl-2-O-methylglycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis Pathway of 1-O-Hexadecyl-2-O-methylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway for 1-O-Hexadecyl-2-O-methylglycerol, a synthetic diacylglycerol analog. The synthesis is a multi-step process commencing from the protection of glycerol, followed by alkylation and selective methylation. This document outlines the detailed experimental protocols for each key stage, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway and experimental workflows to facilitate understanding and replication.

Overview of the Synthetic Strategy

The synthesis of this compound is not a trivial single-step reaction but rather a strategic sequence of chemical transformations designed to ensure the correct placement of the hexadecyl ether and methyl ether moieties on the glycerol backbone. The most common and effective pathway involves three primary stages:

-

Protection of Glycerol: The starting material, glycerol, has three hydroxyl groups of similar reactivity. To achieve selective functionalization, two of the hydroxyl groups are temporarily protected. A common strategy is the reaction of glycerol with acetone to form 2,2-dimethyl-1,3-dioxolane-4-methanol, commercially known as solketal. This protects the sn-2 and sn-3 hydroxyl groups, leaving the primary hydroxyl group at the sn-1 position available for the subsequent reaction.

-

Alkylation of the Protected Glycerol: The free primary hydroxyl group of solketal is then alkylated with a hexadecyl group. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromohexadecane.

-

Deprotection and Selective Methylation: The isopropylidene protecting group is removed under acidic conditions to yield 1-O-Hexadecyl-sn-glycerol (also known as chimyl alcohol). The final and most critical step is the selective methylation of the secondary hydroxyl group at the sn-2 position. This is often accomplished using a methylating agent in the presence of a suitable catalyst or base that favors the reaction at the more reactive secondary alcohol over the primary alcohol.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of 1-O-alkyl-glycerols and their subsequent methylation.

Protocol 1: Synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol (Solketal)

This protocol describes the protection of (S)-glycerol.

-

Materials: (S)-Glycerol, anhydrous acetone, p-toluenesulfonic acid (catalyst).

-

Procedure:

-

To a solution of (S)-glycerol in anhydrous acetone, add a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate).

-

Remove the excess acetone under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining glycerol and catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude solketal.

-

Purify the product by distillation under reduced pressure.

-

Protocol 2: Synthesis of (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol

This protocol details the alkylation of solketal.

-

Materials: (S)-Solketal, sodium hydride (NaH), 1-bromohexadecane, anhydrous dimethylformamide (DMF).

-

Procedure:

-

Dissolve (S)-solketal in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and add sodium hydride portion-wise with stirring.

-

Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the alkoxide.

-

Add 1-bromohexadecane dropwise to the reaction mixture.

-

Heat the reaction mixture and stir overnight. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH with water or methanol.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel.

-

Protocol 3: Synthesis of 1-O-Hexadecyl-sn-glycerol (Chimyl Alcohol)

This protocol describes the deprotection of the alkylated solketal.

-

Materials: (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol, hydrochloric acid (HCl), ethanol.

-

Procedure:

-

Dissolve the purified (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol in ethanol.

-

Add a solution of hydrochloric acid (e.g., 2N HCl) to the mixture.

-

Stir the reaction at reflux for several hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

-

Remove the ethanol under reduced pressure.

-

Extract the product with an organic solvent (e.g., chloroform).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate to yield 1-O-Hexadecyl-sn-glycerol.

-

Protocol 4: Synthesis of 1-O-Hexadecyl-2-O-methyl-sn-glycerol

This is the final methylation step, based on the procedure described by Baumann and Mangold (1964).[1][2]

-

Materials: 1-O-Hexadecyl-sn-glycerol, methyl iodide, silver oxide, anhydrous DMF.

-

Procedure:

-

Dissolve 1-O-Hexadecyl-sn-glycerol in anhydrous DMF.

-

Add freshly prepared silver oxide to the solution.

-

Add methyl iodide to the mixture.

-

Stir the reaction mixture at room temperature in the dark for 24-48 hours. The progress of the methylation can be monitored by TLC.

-

After completion, filter the reaction mixture to remove the silver salts.

-

Dilute the filtrate with an organic solvent and wash thoroughly with water to remove DMF.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the final product, 1-O-Hexadecyl-2-O-methyl-sn-glycerol, by column chromatography on silica gel.

-

Quantitative Data

The following table summarizes typical yields and key physicochemical properties for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| (S)-Solketal | C₆H₁₂O₃ | 132.16 | >90 | Colorless liquid |

| (R)-1-O-Hexadecyl-2,3-O-isopropylideneglycerol | C₂₂H₄₄O₃ | 356.59 | 70-85 | Waxy solid |

| 1-O-Hexadecyl-sn-glycerol | C₁₉H₄₀O₃ | 316.52 | >90 | White solid |

| 1-O-Hexadecyl-2-O-methyl-sn-glycerol | C₂₀H₄₂O₃ | 330.55 | 60-75 | White solid |

Mandatory Visualizations

Diagram 1: Chemical Synthesis Pathway of this compound

References

An In-depth Technical Guide to the Cellular Mechanism of Action of 1-O-Hexadecyl-2-O-methylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methylglycerol (HMG) is a synthetic ether lipid analog of diacylglycerol (DAG) that has garnered significant interest for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its primary mechanism of action involves the competitive inhibition of key enzymes in cellular signaling pathways, most notably Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK). By disrupting the delicate balance of lipid second messengers, HMG triggers a cascade of downstream events, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, ultimately culminating in cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms of HMG, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

This compound primarily exerts its cellular effects through the competitive inhibition of two key enzymes that utilize diacylglycerol (DAG) as a substrate: Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK).

-

Inhibition of Protein Kinase C (PKC): As a structural analog of DAG, HMG competes with endogenous DAG for the C1 domain of PKC isoforms. This prevents the conformational changes required for PKC activation, thereby inhibiting the phosphorylation of its downstream targets. The inhibition of PKC disrupts numerous cellular processes, including cell proliferation, differentiation, and survival.

-

Inhibition of Diacylglycerol Kinase (DGK): HMG also acts as a competitive inhibitor of DGK, the enzyme responsible for phosphorylating DAG to phosphatidic acid (PA). By blocking this conversion, HMG leads to an intracellular accumulation of DAG, which under normal circumstances would further activate PKC. However, due to HMG's simultaneous inhibition of PKC, this accumulation of DAG does not lead to a pro-proliferative signal. Instead, the inhibition of DGK disrupts the balance between DAG and PA, two critical lipid second messengers, impacting downstream signaling.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in various cellular contexts.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| WEHI-3B | Leukemia | ~15 | [1] |

Table 2: Inhibition of Diacylglycerol Kinase (DGK) by this compound

| Enzyme Source | IC50 (µM) | Reference |

| WEHI-3B cell lysate | ~15 | [1] |

Impact on Key Signaling Pathways

The inhibitory actions of HMG on PKC and DGK have significant downstream consequences on major signaling pathways that regulate cell fate.

Mitogen-Activated Protein Kinase (MAPK) Pathway

HMG has been shown to inhibit the MAPK/ERK pathway. This is likely an indirect consequence of its action on upstream regulators. Specifically, the inhibition of PKC can prevent the activation of Raf-1, a key MAP kinase kinase kinase (MAP3K). By interfering with the association of Raf-1 with the cell membrane, HMG prevents its activation and the subsequent phosphorylation cascade involving MEK and ERK. The downregulation of the MAPK pathway contributes to the anti-proliferative effects of HMG.[2]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Evidence suggests that HMG can modulate this pathway, although the precise mechanisms are still under investigation. Inhibition of PKC isoforms by other molecules has been shown to affect Akt phosphorylation. It is plausible that by inhibiting PKC, HMG may indirectly lead to a decrease in Akt activation, thereby promoting apoptosis.

Induction of Apoptosis

A key outcome of HMG treatment in cancer cells is the induction of apoptosis. This programmed cell death is triggered by the disruption of the pro-survival signaling pathways mentioned above. The inhibition of the MAPK and PI3K/Akt pathways leads to the activation of the caspase cascade, a family of proteases that execute the apoptotic program. While the precise caspase activation profile induced by HMG is not fully elucidated, it is expected to involve both initiator and effector caspases.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex cellular processes affected by HMG, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Culture and HMG Treatment

-

Cell Lines: Human cancer cell lines (e.g., WEHI-3B) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

HMG Preparation: A stock solution of HMG is prepared in an appropriate solvent (e.g., ethanol or DMSO).

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of HMG or vehicle control. The treatment duration can vary depending on the specific assay (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

-

After the desired treatment period with HMG, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

-

The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

-

Following HMG treatment, both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

After HMG treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., PKC, DGK, phospho-Raf, phospho-Akt, phospho-ERK, cleaved caspases, and a loading control like β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

-

Cell lysates containing DGK are prepared.

-

The assay is performed in a reaction buffer containing [γ-³²P]ATP, DAG substrate, and varying concentrations of HMG.

-

The reaction is incubated at 30°C for a specified time.

-

The reaction is stopped, and the lipids are extracted.

-

The formation of [³²P]phosphatidic acid is quantified by thin-layer chromatography and autoradiography or by using a non-radioactive kinase assay kit that measures the product of a coupled enzymatic reaction.[3]

Conclusion

This compound represents a promising class of anti-cancer compounds with a well-defined mechanism of action centered on the inhibition of PKC and DGK. This disruption of fundamental signaling pathways leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The detailed understanding of its molecular targets and downstream effects, as outlined in this guide, provides a solid foundation for further preclinical and clinical development of HMG and related ether lipids as novel therapeutic agents. The provided protocols and diagrams serve as valuable resources for researchers investigating the cellular and molecular impacts of this potent compound.

References

- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Physicochemical Properties and Biological Activity of 1-O-Hexadecyl-2-O-methylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methylglycerol, a synthetic ether lipid, has garnered significant interest in biomedical research due to its unique physicochemical properties and biological activities. This technical guide provides an in-depth overview of its core characteristics, with a focus on quantitative data, experimental methodologies, and its role in cellular signaling. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

The distinct molecular structure of this compound, featuring a long alkyl chain and a methoxy group on the glycerol backbone, dictates its physical and chemical behavior. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₄₂O₃ | [1][2] |

| Molecular Weight | 330.55 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 35-36 °C | [4] |

| Boiling Point (Predicted) | 430.6 ± 25.0 °C | [4] |

| Density (Predicted) | 0.895 ± 0.06 g/cm³ | [4] |

| logP (Computed) | 7.1 | [1][2] |

| Solubility | Soluble in ethanol (>25 mg/ml), DMSO (>10 mg/ml), and DMF (>8.3 mg/ml). Sparingly soluble in PBS (pH 7.2) (<50 µg/ml). | [5] |

| Storage Temperature | -20°C | [5][6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of physicochemical properties. The following sections outline protocols for key experimental procedures.

Determination of Melting Point (Capillary Method)

The melting point of a lipid can be determined using the capillary method, which is suitable for crystalline solids.

Materials:

-

This compound sample

-

Capillary tubes (thin-walled)

-

Melting point apparatus or Thiele tube

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube by tapping the sealed end on a hard surface, aiming for a sample height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent.

Materials:

-

This compound

-

Selected solvents (e.g., ethanol, DMSO, PBS)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, GC-MS)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the solvent.

-

Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vial to stand to let undissolved solid settle.

-

Centrifuge the vial to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Biological Activity and Signaling Pathways

This compound exhibits notable biological activity, primarily through its interaction with lipid signaling pathways. It is a known inhibitor of diacylglycerol kinase (DGK), an enzyme that plays a crucial role in regulating the levels of the second messenger diacylglycerol (DAG).

Inhibition of Diacylglycerol Kinase Signaling Pathway

Diacylglycerol (DAG) is a key signaling molecule that activates a variety of downstream effectors, most notably protein kinase C (PKC). Diacylglycerol kinase (DGK) terminates DAG signaling by phosphorylating it to phosphatidic acid (PA). By inhibiting DGK, this compound leads to an accumulation of DAG, thereby prolonging and enhancing DAG-mediated signaling events. This can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis.[7]

Inhibition of the Diacylglycerol Kinase (DGK) signaling pathway.

Experimental Protocol: Diacylglycerol Kinase (DGK) Activity Assay

The activity of DGK can be measured by quantifying the conversion of DAG to radiolabeled phosphatidic acid.

Materials:

-

Cell lysate or purified DGK enzyme

-

This compound (as inhibitor)

-

Diacylglycerol (substrate)

-

[γ-³²P]ATP (radiolabeled phosphate donor)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Thin-layer chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare the reaction mixture containing assay buffer, diacylglycerol substrate, and the cell lysate or purified DGK.

-

For inhibition studies, pre-incubate the reaction mixture with varying concentrations of this compound.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an acidic solvent mixture (e.g., chloroform:methanol:HCl).

-

Extract the lipids by vortexing and centrifuging to separate the organic and aqueous phases.

-

Spot the organic phase containing the lipids onto a TLC plate.

-

Develop the TLC plate using a suitable solvent system to separate phosphatidic acid from other lipids.

-

Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager or by scraping the corresponding spot and measuring radioactivity with a scintillation counter.

-

Calculate the DGK activity based on the amount of ³²P incorporated into phosphatidic acid.

Application in Drug Delivery Systems

The amphiphilic nature of this compound makes it a suitable component for the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs). These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

Experimental Workflow: Formulation and Characterization of Lipid Nanoparticles

The following workflow outlines the general steps for preparing and characterizing LNPs incorporating this compound.

Workflow for the formulation and characterization of lipid nanoparticles.

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties and significant biological activity. Its ability to inhibit diacylglycerol kinase highlights its potential as a modulator of cellular signaling pathways. Furthermore, its lipid nature makes it a valuable component in the design of advanced drug delivery systems. This technical guide provides a foundational understanding of this compound, offering both theoretical knowledge and practical experimental protocols to aid researchers in their scientific endeavors.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of 1-O-Hexadecyl-2-O-methylglycerol on Protein Kinase C Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methylglycerol, a synthetic ether lipid analog of diacylglycerol (DAG), has emerged as a significant inhibitor of Protein Kinase C (PKC). This technical guide provides an in-depth analysis of the interaction between this compound and PKC, offering a comprehensive resource for researchers in cell signaling and drug development. This document details the quantitative aspects of this inhibition, outlines key experimental protocols for its investigation, and visualizes the associated signaling pathways.

Introduction to Protein Kinase C and Diacylglycerol Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, apoptosis, and inflammatory responses. The activation of conventional and novel PKC isoforms is critically dependent on the second messenger diacylglycerol (DAG). DAG is produced at the plasma membrane through the hydrolysis of phospholipids by phospholipase C (PLC) in response to various extracellular stimuli. Upon its generation, DAG recruits PKC from the cytosol to the membrane, where it facilitates a conformational change in the enzyme, leading to its activation.

This compound (also known as AMG-C16) is a structural analog of DAG, featuring a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position. This modification allows it to interact with the DAG-binding C1 domain of PKC, yet it fails to effectively activate the enzyme, positioning it as a competitive inhibitor of DAG-mediated PKC activation.

Quantitative Analysis of PKC Inhibition

The inhibitory potency of this compound against Protein Kinase C has been quantified in various studies. The following tables summarize the key quantitative data regarding this interaction.

| Inhibitor | Target Enzyme | Cell Type/System | IC50 Value | Reference |

| This compound | Protein Kinase C | Purified | ~80 µM | [1] |

| Experimental Condition | Inhibitor Concentration | Effect on PKC-mediated Response (Respiratory Burst in Neutrophils) | Reference |

| Phorbol 12-myristate 13-acetate (PMA) induced | Dose-dependent | Inhibition of the respiratory burst | [1] |

| Diacylglycerol-induced | Dose-dependent | Inhibition of PKC activation | [1] |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the diacylglycerol/phorbol ester binding site within the C1 domain of conventional and novel PKC isoforms. By occupying this site, it prevents the binding of endogenous DAG, thereby inhibiting the translocation and subsequent activation of PKC. This inhibitory action has been notably demonstrated in human neutrophils, where it blocks the respiratory burst, a PKC-dependent process.

Signaling Pathway of PKC Activation and Inhibition

Caption: PKC activation by DAG and its inhibition by this compound.

Experimental Protocols

Protein Kinase C Activity Assay (In Vitro)

This protocol is adapted from methodologies used to assess the activity of PKC in the presence of lipid modulators.

Materials:

-

Purified Protein Kinase C

-

This compound

-

Diacylglycerol (e.g., 1,2-dioctanoyl-sn-glycerol)

-

Phosphatidylserine

-

Histone H1 (or other suitable PKC substrate)

-

[γ-³²P]ATP

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT

-

Stop Solution: 75 mM H₃PO₄

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare Lipid Vesicles:

-

In a glass tube, mix phosphatidylserine and diacylglycerol (or this compound for inhibition assays) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Resuspend the lipid film in assay buffer by sonication to create small unilamellar vesicles.

-

-

Set up the Reaction Mixture:

-

In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and Histone H1 substrate.

-

Add the desired concentration of this compound or vehicle control.

-

Initiate the reaction by adding purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 10 minutes.

-

-

Stop the Reaction:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper disc.

-

Immediately immerse the disc in the stop solution.

-

-

Washing:

-

Wash the phosphocellulose discs three times with 75 mM H₃PO₄ to remove unincorporated [γ-³²P]ATP.

-

Perform a final wash with ethanol and allow the discs to dry.

-

-

Quantification:

-

Place the dry discs in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKC inhibition by comparing the radioactivity in the presence of this compound to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Neutrophil Respiratory Burst Assay

This assay measures the production of superoxide anions, a key component of the respiratory burst, and its inhibition by this compound.

Materials:

-

Human neutrophils isolated from fresh blood

-

This compound

-

Phorbol 12-myristate 13-acetate (PMA) or formyl-methionyl-leucyl-phenylalanine (fMLP)

-

Cytochrome c

-

Superoxide dismutase (SOD)

-

Hanks' Balanced Salt Solution (HBSS)

-

Spectrophotometer

Procedure:

-

Cell Preparation:

-

Isolate human neutrophils from peripheral blood using a standard density gradient centrifugation method.

-

Resuspend the purified neutrophils in HBSS.

-

-

Assay Setup:

-

In a 96-well plate, add the neutrophil suspension.

-

Add the desired concentrations of this compound or vehicle control and pre-incubate for 10 minutes at 37°C.

-

To each well, add cytochrome c. For control wells to measure background, also add SOD.

-

-

Stimulation:

-

Initiate the respiratory burst by adding a stimulating agent (PMA or fMLP) to the wells.

-

-

Measurement:

-

Immediately begin measuring the change in absorbance at 550 nm over time using a spectrophotometer with kinetic reading capabilities. The reduction of cytochrome c by superoxide results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of superoxide production from the linear portion of the absorbance curve.

-

The SOD-inhibitable portion of the cytochrome c reduction represents the superoxide production.

-

Determine the percentage of inhibition of the respiratory burst by comparing the rates in the presence and absence of this compound.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro PKC and cellular respiratory burst assays.

Conclusion

This compound serves as a valuable tool for investigating the roles of Protein Kinase C in various cellular processes. Its mechanism as a competitive inhibitor of diacylglycerol binding allows for the specific interrogation of DAG-dependent PKC signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex roles of PKC in health and disease, and for the potential development of novel therapeutic agents targeting this critical signaling node.

References

A Technical Guide to the Structural Analogs of 1-O-Hexadecyl-2-O-methylglycerol: Synthesis, Biological Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs of 1-O-Hexadecyl-2-O-methylglycerol, a synthetic ether lipid with notable anticancer properties. This document details the synthesis of these compounds, presents their biological activities in a structured format, and elucidates their mechanisms of action through key signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, oncology, and drug development.

Introduction to this compound and its Analogs

1-O-Hexadecyl-2-O-methyl-sn-glycerol (16:0-Me-G) is a synthetic analog of naturally occurring ether lipids.[1] These compounds are characterized by an ether linkage at the sn-1 position of the glycerol backbone, which imparts greater metabolic stability compared to their ester-linked counterparts. The structural features of 16:0-Me-G, including the long alkyl chain at the sn-1 position and the methyl group at the sn-2 position, are critical determinants of its biological activity.

Structural analogs of 16:0-Me-G have been synthesized and investigated to explore structure-activity relationships (SAR) and to optimize their therapeutic potential. Modifications typically involve variations in the length of the alkyl chain at the sn-1 position, substitution of the methyl group at the sn-2 position with other functionalities, and the introduction of different polar head groups at the sn-3 position. These modifications can significantly influence the compounds' cytotoxicity, selectivity for cancer cells, and their mechanisms of action.

Quantitative Biological Activity of this compound Analogs

The antiproliferative and cytotoxic activities of this compound and its analogs have been evaluated against a variety of cancer cell lines. The following tables summarize the quantitative data, primarily presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 17 | [2][3] |

| A549 (Lung) | 9 | [2][3] | |

| A427 (Lung) | 25 | [2][3] | |

| T84 (Colon) | >30 | [2][3] | |

| OVCAR-3 (Ovarian) | 12 | [3] | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 12.2 | [2][3] |

| A549 (Lung) | 9.5 | [2][3] | |

| A427 (Lung) | 10.5 | [2][3] | |

| T84 (Colon) | 6.5 | [2][3] | |

| OVCAR-3 (Ovarian) | 4 | [3] | |

| 1-O-Hexadecyl-2-O-methyl-3-S-(α-D-thioglucopyranosyl)-sn-glycerol | Various | Inhibitory | [4][5] |

| 1-O-Hexadecyl-2-O-methyl-3-S-(β-D-thioglucopyranosyl)-sn-glycerol | Various | No effect in leukemic cells, inhibitory in epithelial cancer cells | [4][5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the evaluation of their biological activity.

Synthesis of Glycosylated Analogs of 1-O-Hexadecyl-2-O-methyl-sn-glycerol

The following protocol describes the synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol and its subsequent deacetylation to the corresponding amino-glycan analog.[2][3]

Materials:

-

1-O-Hexadecyl-2-O-methyl-sn-glycerol

-

2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride

-

Hexane

-

Ethyl acetate

-

Methanolic Potassium Hydroxide (0.25 N)

-

Saturated aqueous Ammonium Chloride solution

-

Chloroform

-

Magnesium Sulfate (MgSO₄)

-

Ethanolic Potassium Hydroxide (2 N)

Procedure:

-

Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-3',4',6'-tri-O-acetyl-β-D-glucopyranosyl)-sn-glycerol:

-

React 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride with 1-O-hexadecyl-2-O-methyl-sn-glycerol.

-

Purify the resulting product by flash chromatography using a hexane/ethyl acetate (1:1) elution system.

-

-

Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol:

-

Dissolve the acetylated product from the previous step in 0.25 N methanolic potassium hydroxide.

-

Stir the mixture for 2 hours at room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Extract the product with chloroform.

-

Dry the chloroform layer over magnesium sulfate and concentrate under reduced pressure.

-

-

Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol:

-

Dissolve the N-acetylated compound in 2 N ethanolic potassium hydroxide.

-

Heat the mixture for 4 hours at 120 °C.

-

Cool the mixture and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extract the product with chloroform.

-

Dry the chloroform layer over magnesium sulfate and concentrate under reduced pressure.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]

Materials:

-

Cancer cell lines

-

96-well microplates

-

Complete cell culture medium

-

This compound analogs (dissolved in a suitable solvent, e.g., ethanol or DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

-

Phosphate-Buffered Saline (PBS)

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight in a humidified incubator to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete cell culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Structural analogs of this compound exert their anticancer effects by modulating key cellular signaling pathways, primarily the PI3K/Akt and Protein Kinase C (PKC) pathways. These pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation.[10][11][12][13][14] Ether lipids and their analogs can interfere with this pathway at multiple levels. One proposed mechanism involves the disruption of the plasma membrane, which can affect the localization and activation of key signaling proteins, including Akt. By altering the lipid composition of the membrane, these compounds may prevent the recruitment of Akt to the membrane, a critical step for its activation by upstream kinases like PDK1. This leads to a decrease in the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell proliferation.[10]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Modulation of the Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of serine/threonine kinases that play a critical role in various cellular processes, including cell growth, differentiation, and apoptosis.[15][16][17][18] The activity of conventional and novel PKC isoforms is regulated by diacylglycerol (DAG). Ether lipids, particularly their diacylglycerol-like derivatives, can act as antagonists of DAG, competing for the C1 domain of PKC.[15] This competition can inhibit the translocation and activation of PKC, leading to the downregulation of its downstream signaling pathways and ultimately contributing to the antiproliferative effects of these compounds.[1][19]

Caption: Modulation of the Protein Kinase C (PKC) signaling pathway by this compound analogs.

Conclusion

The structural analogs of this compound represent a promising class of anticancer agents. Their unique mode of action, which involves the modulation of key signaling pathways such as the PI3K/Akt and PKC pathways, offers potential advantages over conventional chemotherapeutic agents that primarily target DNA. The ability to systematically modify their structure provides a powerful tool for optimizing their efficacy and selectivity. Further research into the synthesis of novel analogs and a deeper understanding of their interactions with cellular targets will be crucial for the development of these compounds into effective and safe cancer therapies. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The alpha-anomers and Beta-anomers of 1-o-hexadecyl-2-o-methyl-3-s-thioglucosyl-sn-glycerol inhibit the proliferation of epithelial cancer cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The alpha-anomers and Beta-anomers of 1-o-hexadecyl-2-o-methyl-3-s-thioglucosyl-sn-glycerol inhibit the proliferation of epithelial cancer cell-lines. | Semantic Scholar [semanticscholar.org]

- 6. researchhub.com [researchhub.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. Effects of inhibiting PI3K-Akt-mTOR pathway on lipid metabolism homeostasis in goose primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dynamics and membrane interactions of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein kinase C and lipid signaling for sustained cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spatiotemporal dynamics of lipid signaling: protein kinase C as a paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Differential effect of alkyl chain-modified ether lipids on protein kinase C autophosphorylation and histone phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Scientific Interest in Alkylglycerols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylglycerols (AKGs), a class of ether lipids, have a rich and fascinating history, from their initial discovery in shark liver oil to their current status as molecules of significant interest in immunology, oncology, and cell signaling. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to alkylglycerols, tailored for a scientific audience. We will delve into the seminal experiments that first identified and characterized these compounds, summarize the quantitative data regarding their natural occurrence, and detail the signaling pathways through which they exert their biological effects.

A Historical Journey: From Folk Remedy to Scientific Scrutiny

The story of alkylglycerols is intertwined with the traditional use of shark liver oil in Scandinavian folk medicine, where it was utilized for wound healing and treating respiratory ailments[1]. The scientific investigation into the active components of shark liver oil began in the early 20th century.

A pivotal moment in the history of alkylglycerols occurred in 1922 , when Japanese researchers Tsujimoto and Toyama first identified these compounds in shark liver oil[1]. However, it was the pioneering work of Swedish physician and researcher Dr. Astrid Brohult in the 1950s that brought alkylglycerols to the forefront of medical research. Dr. Brohult observed that administering bone marrow from calves to children with leukemia stimulated their white blood cell production[2]. This observation led to a dedicated search for the active hematopoietic factor within the bone marrow.

Through years of research, Dr. Brohult and her colleagues isolated and identified alkylglycerols as the potent, biologically active components responsible for this effect. Her seminal thesis, published in 1963 , detailed the use of alkylglycerols to mitigate the leukopenia (a reduction in white blood cells) induced by radiation therapy in patients with uterine cancer[2][3]. This groundbreaking work laid the foundation for decades of subsequent research into the immunomodulatory and anti-cancer properties of these unique lipids. The first chemical synthesis of an alkylglycerol was achieved by Nobel laureate Sir Robert Robinson in 1930 [1][2].

Quantitative Distribution of Alkylglycerols in Nature

Alkylglycerols are found in various natural sources, with particularly high concentrations in the liver oil of certain shark species. They are also present in hematopoietic organs such as the bone marrow and spleen, as well as in human and cow's milk, underscoring their physiological importance. The table below summarizes the quantitative distribution of major alkylglycerols in various biological sources. The nomenclature "C16:0" refers to a saturated 16-carbon alkyl chain (chimyl alcohol), "C18:0" to a saturated 18-carbon alkyl chain (batyl alcohol), and "C18:1" to a monounsaturated 18-carbon alkyl chain (selachyl alcohol).

| Source | C16:0 (Chimyl Alcohol) (%) | C18:0 (Batyl Alcohol) (%) | C18:1 (Selachyl Alcohol) (%) | Other Alkylglycerols (%) | Total Alkylglycerol Content | Reference |

| Greenland Shark Liver Oil | 9.1 | 2.8 | 68.1 | 20.0 (includes C14:0, C16:1, C18:1n-7, etc.) | Up to 50% of oil | [1] |

| Human Bone Marrow | - | - | - | - | High percentage in neutral lipids | [1] |

| Human Milk | - | - | - | - | ~10 times higher than cow's milk | [1] |

| Cow's Milk | - | - | - | - | - | [1] |

| Uterine Carcinoma | - | - | - | - | High percentage in neutral lipids | [1] |

Experimental Protocols: From Early Isolation to Modern Analysis

The methodologies for studying alkylglycerols have evolved significantly over time. Below are detailed protocols for key experiments, reflecting both the historical techniques that were foundational to their discovery and the modern methods used for their analysis.

Early Methods (circa 1950s-1960s)

1. Saponification and Extraction of Unsaponifiable Lipids from Shark Liver Oil

This protocol is based on the classical methods used for the separation of unsaponifiable matter, which contains alkylglycerols, from the saponifiable fatty acids in fish liver oils.

-

Objective: To isolate the unsaponifiable fraction containing alkylglycerols from shark liver oil.

-

Materials:

-

Shark liver oil

-

Ethanolic potassium hydroxide (KOH) solution (e.g., 12% w/v)

-

Petroleum ether or diethyl ether

-

Ethanol-water solution (1:1 v/v)

-

Separatory funnel

-

Reflux condenser

-

Heating mantle or water bath

-

-

Procedure:

-

Weigh a sample of shark liver oil (e.g., 5 grams) into a round-bottom flask.

-

Add a sufficient volume of ethanolic KOH solution (e.g., 50 ml) to the flask.

-

Attach a reflux condenser and heat the mixture at 60°C for 1.5 hours with occasional swirling to ensure complete saponification of the triglycerides.

-

After cooling, transfer the mixture to a separatory funnel.

-

Add an equal volume of water to the separatory funnel.

-

Extract the unsaponifiable matter by adding a portion of petroleum ether (e.g., 50 ml), shaking vigorously, and allowing the layers to separate.

-

Collect the upper ether layer.

-

Repeat the extraction of the aqueous layer at least three more times with fresh portions of petroleum ether to ensure complete recovery of the unsaponifiable lipids.

-

Combine the ether extracts and wash them with an ethanol-water solution to remove any remaining soap.

-

Evaporate the solvent from the combined ether extracts under reduced pressure to obtain the unsaponifiable fraction containing the alkylglycerols.

-

2. Thin-Layer Chromatography (TLC) for the Separation of Lipids

Thin-layer chromatography was a cornerstone technique for the qualitative and semi-quantitative analysis of lipid classes in the mid-20th century.

-

Objective: To separate and identify different lipid classes, including alkylglycerols, from a lipid extract.

-

Materials:

-

Glass plates (20x20 cm)

-

Silica Gel G (with gypsum binder)

-

TLC spreader

-

Developing tank

-

Developing solvent: Petroleum ether: Diethyl ether: Acetic acid (e.g., 80:20:1 v/v/v)

-

Visualization reagent: Iodine vapor or 50% sulfuric acid spray

-

Oven

-

-

Procedure:

-

Plate Preparation: Prepare a slurry of Silica Gel G in water and use a TLC spreader to coat the glass plates with a uniform layer (e.g., 0.25 mm thickness). Allow the plates to air dry and then activate them by heating in an oven at 110-120°C for 30-60 minutes.

-

Sample Application: Dissolve the lipid extract (unsaponifiable fraction) in a small amount of a volatile solvent like chloroform. Using a capillary tube or micropipette, spot the sample onto the activated TLC plate, about 2 cm from the bottom edge.

-

Development: Place the spotted plate in a developing tank containing the developing solvent. The tank should be saturated with the solvent vapor. Allow the solvent front to ascend the plate until it is about 1-2 cm from the top edge.

-

Visualization: Remove the plate from the tank and allow the solvent to evaporate. Place the plate in a sealed chamber containing iodine crystals. The lipids will appear as brown spots. Alternatively, spray the plate with 50% sulfuric acid and heat it in an oven at 110°C for 5-10 minutes to char the lipids, which will appear as dark spots.

-

Analysis: The position of the spots (Rf value) can be compared to known standards to identify the lipid classes.

-

3. Gas-Liquid Chromatography (GLC) of Glycerol Ethers

The advent of gas chromatography revolutionized fatty acid and lipid analysis, allowing for the quantitative determination of individual components.

-

Objective: To separate and quantify individual alkylglycerol species.

-

Materials:

-

Gas chromatograph with a flame ionization detector (FID)

-

Packed column (e.g., with a nonpolar stationary phase like SE-30 or a polar phase like diethylene glycol succinate)

-

Carrier gas (e.g., Nitrogen or Helium)

-

Derivatizing agent (e.g., a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Temperature-programmable oven

-

-

Procedure:

-

Derivatization: The hydroxyl groups of the alkylglycerols must be derivatized to increase their volatility for GC analysis. A common method is silylation, where the sample is treated with a silylating reagent (e.g., BSTFA in pyridine) and heated to form trimethylsilyl (TMS) ethers.

-

Injection: Inject a small volume of the derivatized sample into the heated injection port of the gas chromatograph.

-

Separation: The components are separated on the column based on their boiling points and interaction with the stationary phase. A temperature program (e.g., starting at a lower temperature and gradually increasing) is often used to achieve good separation of a range of alkylglycerol species.

-

Detection and Quantification: The separated components are detected by the FID. The area under each peak is proportional to the amount of the corresponding alkylglycerol, and quantification can be achieved by comparison with internal standards.

-

Signaling Pathways of Alkylglycerols

Alkylglycerols exert their diverse biological effects by modulating key signaling pathways. Two of the most well-characterized pathways are the inhibition of Protein Kinase C (PKC) and the activation of macrophages.

Inhibition of Protein Kinase C (PKC)

Alkylglycerols have been shown to inhibit the activation of Protein Kinase C, a crucial enzyme in cell proliferation and signaling. This inhibition is thought to occur through a competitive mechanism with diacylglycerol (DAG), a natural activator of PKC.

Caption: Competitive inhibition of Protein Kinase C by alkylglycerols.

Macrophage Activation

Alkylglycerols are potent activators of macrophages, enhancing their phagocytic activity. This activation is a complex process involving interactions with other immune cells, such as B and T lymphocytes.

Caption: Alkylglycerol-mediated activation of macrophages.

Conclusion

The journey of alkylglycerols from a component of a traditional remedy to a subject of intense scientific investigation is a testament to the power of observation and rigorous scientific inquiry. The pioneering work of early researchers laid the groundwork for our current understanding of the diverse biological roles of these ether lipids. For researchers, scientists, and drug development professionals, the history and experimental foundations of alkylglycerol research provide a rich context for future investigations into their therapeutic potential. The detailed methodologies and an understanding of their signaling pathways are crucial for advancing the development of novel therapies based on these remarkable natural compounds.

References

Unlocking the Membrane: A Technical Guide to 1-O-Hexadecyl-2-O-methylglycerol in Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methylglycerol (HMG), a synthetic ether lipid, has emerged as a critical tool in membrane biology research and a compound of interest for therapeutic development. Structurally analogous to the endogenous signaling lipid diacylglycerol (DAG), HMG acts as a potent antagonist at the DAG-binding C1 domain of Protein Kinase C (PKC), thereby inhibiting its activity. It also demonstrates inhibitory effects on other key enzymes in lipid signaling, such as diacylglycerol kinase (DGK). Its ability to modulate fundamental cellular processes—including signal transduction, cell proliferation, and membrane dynamics—has positioned it as a valuable pharmacological agent for investigating the intricate roles of lipid signaling in health and disease. This guide provides a comprehensive overview of HMG's biochemical properties, mechanism of action, and applications in research, complete with quantitative data, detailed experimental protocols, and visualizations of its role in cellular pathways.

Introduction: The Significance of Ether Lipids in Membrane Biology

The cell membrane is not merely a passive barrier but a dynamic scaffold orchestrating a multitude of signaling events. Lipid microdomains, such as lipid rafts, enriched in cholesterol and sphingolipids, serve as platforms for the assembly of signaling complexes. Ether lipids, characterized by an ether linkage at the sn-1 position of the glycerol backbone, are integral components of these membranes and their metabolic derivatives are key players in cellular signaling.

This compound (also known as Hexadecyl Methyl Glycerol or 1-O-Palmityl-2-O-methyl-sn-glycerol) is a synthetic, cell-permeable ether lipid that mimics the structure of 1,2-sn-diacylglycerol (DAG). DAG is a critical second messenger that recruits and activates a host of proteins, most notably the Protein Kinase C (PKC) family of isozymes, which are central regulators of cell growth, differentiation, and apoptosis. By acting as a DAG antagonist, HMG provides researchers with a powerful tool to dissect PKC-dependent signaling pathways and explore the therapeutic potential of targeting these pathways in diseases like cancer.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of HMG is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Systematic Name | (2S)-3-(hexadecyloxy)-2-methoxypropan-1-ol | [1] |

| Common Synonyms | 1-O-Hexadecyl-2-O-methyl-sn-glycerol, Hexadecyl Methyl Glycerol, PMG, AMG-C16 | [2][3] |

| CAS Number | 96960-92-8 | [1] |

| Molecular Formula | C₂₀H₄₂O₃ | [1] |

| Molecular Weight | 330.55 g/mol | [1] |

| Appearance | Typically supplied as a solution in ethanol | [2] |

| Solubility | Soluble in ethanol, DMSO (>10 mg/ml), and DMF (>8.3 mg/ml) | [4] |

| Storage Conditions | Store at -20°C in a dry, airtight container | [2] |

Mechanism of Action: A Multi-faceted Lipid Modulator

HMG exerts its biological effects primarily by interfering with lipid-dependent signaling pathways at the plasma membrane. Its action is centered on its structural similarity to diacylglycerol.

Inhibition of Protein Kinase C (PKC)

The primary and most well-characterized mechanism of HMG is its inhibition of Protein Kinase C.[2] As a structural analog of DAG, HMG competes for binding to the C1 domain, a conserved zinc-finger motif within the regulatory region of conventional and novel PKC isozymes. The binding of DAG to the C1 domain induces a conformational change that relieves autoinhibition and activates the kinase. By occupying this binding site without inducing the necessary conformational change, HMG acts as a competitive inhibitor, preventing PKC activation.[2] This inhibition has been shown to block downstream phosphorylation events, such as the phosphorylation of the 47-kDa protein in neutrophils, a key substrate of PKC.[2]

Inhibition of Diacylglycerol Kinase (DGK)

In addition to its effects on PKC, HMG is a known inhibitor of cytosolic diacylglycerol kinase (DGK).[3] DGK is the enzyme responsible for phosphorylating DAG to produce phosphatidic acid (PA), another important signaling lipid. By inhibiting DGK, HMG can lead to an accumulation of cellular diacylglycerol levels, which can have complex, context-dependent effects on signaling.[5]

Potential Effects on Membrane Microdomains (Lipid Rafts)

While direct, extensive studies on HMG's effect on lipid rafts are limited, ether lipids are known to be integral to membrane structure. The introduction of synthetic lipids like HMG can alter the delicate balance of interactions between cholesterol, sphingolipids, and proteins within these microdomains. Such disruption can affect the integrity of lipid rafts, which serve as platforms for signaling receptors and downstream effectors, thereby influencing signal transduction.

The diagram below illustrates the primary inhibitory actions of HMG on key signaling nodes within the cell membrane.

References

- 1. 1-O-palmityl-2-O-methyl-sn-glycerol | C20H42O3 | CID 10936445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexadecyl Methyl Glycerol (1-O-hexadecyl-2-O-methyl-sn-Glycerol) [myskinrecipes.com]

- 3. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols for 1-O-Hexadecyl-2-O-methylglycerol in Lipidomics Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methylglycerol is a synthetic alkylglycerol, a type of ether lipid, that serves as a valuable tool in lipidomics research. Its unique structure, featuring a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, makes it metabolically distinct from more common acylglycerols. This key difference allows researchers to probe the intricacies of ether lipid metabolism and its impact on cellular signaling and physiology.

These application notes provide a comprehensive overview of the use of this compound in lipidomics, including its effects on cellular pathways, quantitative data from relevant studies, and detailed experimental protocols for its application in cell culture and subsequent lipid analysis.

Principle of Application

The primary application of this compound in lipidomics is to act as a specific metabolic precursor and a modulator of key enzymatic pathways. When introduced to cells, its related compound, 1-O-Hexadecylglycerol, is phosphorylated by alkylglycerol kinase, thereby entering the ether lipid biosynthesis pathway.[1] This allows for the tracing of ether lipid metabolism and the investigation of the functional consequences of increased ether lipid levels.

Furthermore, 1-O-Hexadecyl-2-O-methyl-sn-glycerol has been identified as an inhibitor of diacylglycerol kinase (DGK), an enzyme crucial for regulating the levels of the second messenger diacylglycerol (DAG).[2] By inhibiting DGK, 1-O-Hexadecyl-2-O-methyl-sn-glycerol can modulate signaling cascades that are dependent on DAG levels.

Data Presentation

The following tables summarize quantitative data from studies utilizing 1-O-Hexadecyl-2-O-methyl-sn-glycerol and its closely related precursor, 1-O-Hexadecylglycerol.

Table 1: Inhibition of Cytosolic Diacylglycerol Kinase (DGK) Activity by 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) [2]

| Compound | IC50 (µM) |

| 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) | 15 |

| 1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | 8.5 |

Table 2: Effect of 1-O-Hexadecylglycerol (HG) Treatment (20 µM for 24 hours) on the Lipid Composition of PC-3 Cells [3]

| Lipid Class | Change Relative to Control (%) |

| Ether Lipids | +100% (Doubled) |

| Ceramides (Cer) | Increased |

| Glucosylceramides (GlcCer) | Decreased |

| Lactosylceramides (LacCer) | Decreased |

Table 3: Effect of 1-O-Hexadecylglycerol (HG) Treatment (20 µM for 24 hours) on the Lipidome of HEp-2 Cells [4][5]

| Lipid Class | Change Relative to Control |

| Ether-linked Glycerophospholipids (16:0 alkyl chain) | Increased |

| Lysophosphatidylinositol (LPI) | +5000% (50-fold increase) |

| Glycosphingolipids (all classes analyzed) | Decreased |

| Ceramide (Cer) | Increased |

| Phosphatidylinositol (PI) | Increased |

Experimental Protocols

This section provides detailed protocols for the use of this compound and its precursors in cell-based lipidomics experiments.

Protocol 1: Cell Culture Treatment with 1-O-Hexadecylglycerol

This protocol describes the general procedure for treating cultured cells to investigate the impact on the cellular lipidome.[3][4][6]

Materials:

-

Cell line of interest (e.g., PC-3, HEp-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

1-O-Hexadecylglycerol (HG)

-

Ethanol (for stock solution preparation)

-

Control substance (e.g., dl-α-palmitin)

-

6-well plates or other suitable culture vessels

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere and grow overnight.

-

Stock Solution Preparation: Prepare a 20 mM stock solution of 1-O-Hexadecylglycerol in ethanol. Prepare a corresponding stock solution of the control substance (e.g., 20 mM dl-α-palmitin in ethanol).

-

Treatment:

-

For experiments investigating the effect of HG, replace the culture medium with fresh medium containing 20 µM 1-O-Hexadecylglycerol.

-

For control experiments, use medium containing 20 µM dl-α-palmitin or an equivalent volume of ethanol (vehicle control).

-

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours). For studies on exosome release, a subsequent incubation in serum-free medium with the respective treatments for 17-19 hours may be performed.[3]

-

Cell Harvesting:

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold PBS and transfer to a centrifuge tube.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Remove the supernatant and store the cell pellet at -80°C until lipid extraction.

-

Protocol 2: Lipid Extraction from Cultured Cells (Modified Folch Method)

This protocol outlines a standard procedure for extracting total lipids from cell pellets.[1][4]

Materials:

-

Cell pellet from Protocol 1

-

Chloroform

-

Methanol

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Nitrogen gas stream

Procedure:

-

Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol. For a pellet from a 6-well plate, 2 mL of the solvent mixture is typically sufficient.

-

Homogenization: Vortex the mixture vigorously for 1-2 minutes to ensure complete cell lysis and lipid solubilization.

-

Phase Separation: Add deionized water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 8:4:3 (v/v/v). Vortex briefly.

-

Centrifugation: Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

-

Storage: Once completely dry, the lipid extract can be stored under an inert atmosphere (e.g., argon or nitrogen) at -80°C until analysis.

Protocol 3: Quantitative Lipidomics Analysis by LC-MS/MS

This protocol provides a general workflow for the analysis of the extracted lipids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Dried lipid extract from Protocol 2

-

LC-MS grade solvents (e.g., acetonitrile, isopropanol, methanol, water)

-

LC-MS compatible vials with inserts

-

Internal standards mixture (e.g., containing deuterated or odd-chain lipid species for various classes)

-

LC-MS system (e.g., coupled to a high-resolution mass spectrometer)

Procedure:

-

Sample Reconstitution: Reconstitute the dried lipid extract in a solvent compatible with your LC method (e.g., a mixture of methanol, isopropanol, and chloroform). Add a known amount of an appropriate internal standard mixture to each sample for quantification.

-

LC Separation: Inject the reconstituted sample onto a suitable LC column (e.g., a C18 or C30 reversed-phase column) for separation of the lipid species. Use a gradient elution program with mobile phases appropriate for lipidomics (e.g., containing acetonitrile, isopropanol, and water with additives like ammonium formate or acetate).

-

MS/MS Analysis:

-

The eluting lipids are ionized using an electrospray ionization (ESI) source, typically in both positive and negative ion modes in separate runs.

-

Perform data-dependent or data-independent acquisition to obtain MS/MS fragmentation spectra for lipid identification.

-

-

Data Analysis:

-

Process the raw LC-MS/MS data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL, or similar platforms).

-

Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.

-

Quantify the identified lipids by comparing their peak areas to those of the corresponding internal standards.

-

Normalize the data to the initial sample amount (e.g., protein concentration or cell number).

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key metabolic and signaling pathways influenced by this compound and its precursors.

References

- 1. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ether Lipid Precursor Hexadecylglycerol Causes Major Changes in the Lipidome of HEp-2 Cells | PLOS One [journals.plos.org]

- 6. benchchem.com [benchchem.com]

Application Note: 1-O-Hexadecyl-2-O-methylglycerol as a Robust Internal Standard for Mass Spectrometry-Based Quantification of Ether Lipids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of lipid species by mass spectrometry is essential for lipidomics research and drug development. The use of a suitable internal standard is critical to correct for variability in sample preparation, extraction efficiency, and instrument response.[1][2] An ideal internal standard should be structurally and chemically similar to the analyte of interest, not be endogenously present in the sample, and exhibit high stability throughout the analytical process.[3]

1-O-Hexadecylglycerol is a naturally occurring ether lipid that serves as a metabolic precursor for the biosynthesis of ether-linked glycerophospholipids.[4] Its entry into metabolic pathways, initiated by phosphorylation via alkylglycerol kinase, makes it unsuitable as a passive internal standard for general lipid quantification as it can perturb the native lipidome.[4]

This application note introduces 1-O-Hexadecyl-2-O-methylglycerol , a chemically modified analogue, as a superior internal standard for the quantification of ether lipids and other lipid classes. The presence of a methyl group at the sn-2 position effectively blocks the phosphorylation by alkylglycerol kinase, thereby preventing its entry into metabolic pathways. This modification confers metabolic stability, a crucial characteristic for a reliable internal standard. This document provides detailed protocols for its application in lipidomics workflows and presents typical performance data.

Principle of Application

This compound is added to biological samples at a known concentration prior to lipid extraction. Its structural similarity to endogenous ether lipids, such as platelet-activating factor (PAF) and its precursors, ensures that it behaves similarly during extraction and chromatographic separation. By normalizing the signal of the endogenous analytes to the signal of this metabolically stable internal standard, accurate and precise quantification can be achieved.

Data Presentation

The following tables summarize the typical quantitative performance of this compound as an internal standard in human plasma. The data is representative of a validated LC-MS/MS method.

Table 1: Linearity and Range

| Analyte Class Representative | Calibration Curve Equation | R² | Linear Range (µM) |